Structural Distinction: 4-Amino-2-methyl Substitution Pattern Versus 2-Aminocyclohexanol and 4-Aminocyclohexanol Analogs
4-Amino-2-methylcyclohexan-1-ol (CAS 1314963-60-4) is differentiated from 2-aminocyclohexanol and 4-aminocyclohexanol by the presence of both an amino group at the 4-position and a methyl group at the 2-position on the cyclohexane ring [1]. This substitution pattern yields a calculated XLogP3-AA of 0.4, topological polar surface area (TPSA) of 46.3 Ų, and zero rotatable bonds, compared to 2-aminocyclohexanol (TPSA 46.3 Ų, XLogP3 0.2) and 4-aminocyclohexanol (TPSA 46.3 Ų, XLogP3 0.1) [2]. The additional methyl group in the target compound increases lipophilicity while maintaining the same hydrogen bond donor/acceptor count, offering a distinct physicochemical profile for scaffold optimization .
| Evidence Dimension | Physicochemical properties (XLogP3, TPSA, Rotatable Bonds) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.4; TPSA: 46.3 Ų; Rotatable bonds: 0 |
| Comparator Or Baseline | 2-Aminocyclohexanol (XLogP3: 0.2; TPSA: 46.3 Ų); 4-Aminocyclohexanol (XLogP3: 0.1; TPSA: 46.3 Ų) |
| Quantified Difference | ΔXLogP3: +0.2 to +0.3 units higher lipophilicity |
| Conditions | Computed physicochemical properties from PubChem database (XLogP3-AA algorithm) |
Why This Matters
The increased lipophilicity of 4-amino-2-methylcyclohexan-1-ol relative to non-methylated aminocyclohexanols may improve membrane permeability and CNS penetration potential in drug discovery campaigns, making it a preferred scaffold for CNS-targeted programs.
- [1] PubChem. (2025). 4-Amino-2-methylcyclohexan-1-ol (CID 18401744). National Library of Medicine. View Source
- [2] PubChem. (2025). 2-Aminocyclohexanol (CID 75049); 4-Aminocyclohexanol (CID 81293). National Library of Medicine. View Source
